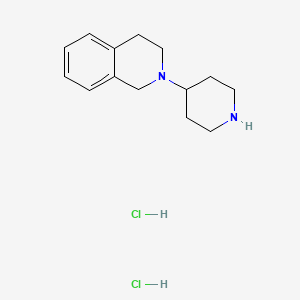

2-(ピペリジン-4-イル)-1,2,3,4-テトラヒドロイソキノリン ジハイドロクロリド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of piperidine-containing compounds typically includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride has a molecular weight of 243.17 .科学的研究の応用

医薬品化合物の合成

この化合物は、さまざまな医薬品の合成において重要な中間体として役立ちます。 ピペリジン部分は、多くの薬剤に共通に見られる特徴であり、薬理作用に貢献しています 。この化合物の汎用性により、潜在的な治療効果を持つ新しい医薬品を開発することができます。

エナンチオマー的に富化されたピペリジンの開発

この化合物は、エナンチオマー的に富化されたピペリジンの合成に使用され、特定のキラル特性を持つ薬剤を作成するために重要です 。これは、薬剤のキラリティが薬効と安全性に大きな影響を与える可能性があるため、製薬業界にとって非常に重要です。

生物活性研究

研究者は、この化合物を用いて、神経伝達物質モジュレーターとしての可能性を含む生物活性を研究しています。 これにより、神経疾患の新しい治療法の発見につながる可能性があります .

化学反応と触媒作用

化学の分野では、この化合物はさまざまな化学反応や触媒として使用されています。 環化、環状付加、多成分反応を促進するために使用できます。これらの反応は、有機合成における基本的なプロセスです .

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .

Mode of Action

This compound acts as a potent inhibitor of sEH . By inhibiting sEH, it stabilizes endogenous EETs, thereby potentially providing therapeutic benefits for the treatment of pain and inflammatory diseases .

Biochemical Pathways

The inhibition of sEH leads to the stabilization of EETs, which are anti-inflammatory mediators . Normally, sEH metabolizes EETs into dihydroxyeicosatrienoic acids, which are much less biologically active . By inhibiting this conversion, the compound increases the levels of EETs, enhancing their anti-inflammatory effects .

Pharmacokinetics

It is noted that many potent seh inhibitors (sehi) have been developed, but many contain highly lipophilic substituents limiting their availability

Result of Action

The result of the compound’s action is the potent inhibition of sEH, leading to an increase in the levels of EETs . This can result in anti-inflammatory effects, which may be beneficial in the treatment of pain and inflammatory diseases .

生化学分析

Biochemical Properties

2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The compound can also bind to certain receptors, influencing their activity and modulating biochemical pathways. These interactions are essential for understanding the compound’s potential therapeutic effects and its role in cellular processes .

Cellular Effects

The effects of 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell function. Additionally, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis. These cellular effects are critical for understanding the compound’s potential therapeutic applications .

Molecular Mechanism

At the molecular level, 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. Understanding these molecular mechanisms is essential for elucidating the compound’s therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in alterations in cellular processes, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications .

Metabolic Pathways

2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its metabolism. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. Studies have shown that the compound can be transported across cell membranes and distributed to various cellular compartments. Understanding its transport and distribution is essential for determining its therapeutic potential .

Subcellular Localization

The subcellular localization of 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall activity. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves the condensation of 4-piperidone with 1,2,3,4-tetrahydroisoquinoline followed by reduction and salt formation.", "Starting Materials": [ "4-piperidone", "1,2,3,4-tetrahydroisoquinoline", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "4-piperidone is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium borohydride to form 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline.", "The resulting compound is then reduced using sodium borohydride to form the corresponding dihydrochloride salt.", "The dihydrochloride salt is obtained by reacting the free base with hydrochloric acid." ] } | |

CAS番号 |

871113-10-9 |

分子式 |

C21H13NO5 |

分子量 |

359.3 g/mol |

IUPAC名 |

phenyl N-(4-hydroxy-9,10-dioxoanthracen-1-yl)carbamate |

InChI |

InChI=1S/C21H13NO5/c23-16-11-10-15(22-21(26)27-12-6-2-1-3-7-12)17-18(16)20(25)14-9-5-4-8-13(14)19(17)24/h1-11,23H,(H,22,26) |

InChIキー |

SBRVAJYGPXKZGQ-UHFFFAOYSA-N |

SMILES |

C1CNCCC1N2CCC3=CC=CC=C3C2.Cl.Cl |

正規SMILES |

C1=CC=C(C=C1)OC(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372186.png)

![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1372203.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1372205.png)